3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxy-N-methylbenzamide 3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxy-N-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16307334
InChI: InChI=1S/C22H20N4O3S/c1-24-21(28)14-8-9-18(29-2)16(10-14)26-11-17(27)19(20(26)23)22-25-15(12-30-22)13-6-4-3-5-7-13/h3-10,12,23,27H,11H2,1-2H3,(H,24,28)
SMILES:
Molecular Formula: C22H20N4O3S
Molecular Weight: 420.5 g/mol

3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxy-N-methylbenzamide

CAS No.:

Cat. No.: VC16307334

Molecular Formula: C22H20N4O3S

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxy-N-methylbenzamide -

Specification

Molecular Formula C22H20N4O3S
Molecular Weight 420.5 g/mol
IUPAC Name 3-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]-4-methoxy-N-methylbenzamide
Standard InChI InChI=1S/C22H20N4O3S/c1-24-21(28)14-8-9-18(29-2)16(10-14)26-11-17(27)19(20(26)23)22-25-15(12-30-22)13-6-4-3-5-7-13/h3-10,12,23,27H,11H2,1-2H3,(H,24,28)
Standard InChI Key GZWRNTZYDJTQJQ-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1=CC(=C(C=C1)OC)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, 3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxy-N-methylbenzamide, reflects its intricate architecture:

  • Core framework: A 2,5-dihydro-1H-pyrrole ring substituted at position 3 with a 4-phenyl-1,3-thiazol-2-yl group and at position 4 with a hydroxyl group.

  • Benzamide side chain: A 4-methoxy-N-methylbenzamide moiety linked to the pyrrole’s nitrogen atom.

Table 1: Key Molecular Properties

PropertyValue
Molecular formulaC₂₂H₂₀N₄O₃S
Molecular weight420.5 g/mol
SMILESCNC(=O)C1=CC(=C(C=C1)OC)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O
InChIKeyGZWRNTZYDJTQJQ-UHFFFAOYSA-N

The thiazole ring (C₃H₂NS) contributes aromatic stability, while the imino-pyrrole system enables hydrogen bonding and tautomerization, critical for biological interactions .

Synthetic Methodology

Multi-Step Synthesis

The synthesis involves three principal stages:

  • Thiazole formation: Condensation of thiourea derivatives with α-halo ketones yields the 4-phenyl-1,3-thiazol-2-yl subunit.

  • Pyrrole cyclization: A Paal-Knorr reaction between a γ-diketone and ammonium acetate generates the 2,5-dihydro-1H-pyrrole core, followed by hydroxylation at position 4.

  • Benzamide coupling: EDC/HOBt-mediated amidation attaches the 4-methoxy-N-methylbenzoyl group to the pyrrole nitrogen.

Optimization Challenges

  • Yield: 70–80% after chromatographic purification.

  • Purity: >95% (HPLC) achieved via recrystallization from ethanol/water.

Pharmacological Profile

Enzyme Inhibition

The compound demonstrates nanomolar affinity for diacylglycerol kinase zeta (DGKζ), a lipid kinase regulating T-cell receptor signaling :

  • IC₅₀: 12.3 ± 1.8 nM (DGKζ isoform selectivity >100-fold vs. DGKα/γ) .

  • Mechanism: Competitive inhibition at the DAG-binding site, as confirmed by molecular docking .

Immunomodulatory Effects

In murine melanoma models (B16-F10), the compound:

  • Augments CD8⁺ T-cell infiltration by 3.2-fold (p < 0.01).

  • Reduces tumor volume by 58% versus controls (21-day study) .

Structure-Activity Relationships (SAR)

Critical Substituents

  • Thiazole phenyl group: Removal reduces DGKζ affinity by 90%, emphasizing π-π stacking with Phe241 .

  • Pyrrole hydroxyl: Methylation abolishes activity, confirming hydrogen bonding to Asp189 .

  • Benzamide methoxy: Replacement with ethoxy maintains potency (IC₅₀ = 14.1 nM), suggesting tolerance for small alkoxy groups.

Pharmacokinetic Considerations

ADMET Properties

  • Solubility: 28 µg/mL (pH 7.4), classified as poorly soluble (Biopharmaceutics Classification System IV).

  • Plasma protein binding: 92% (human serum albumin).

  • CYP450 inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 8.7 µM).

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison

CompoundDGKζ IC₅₀ (nM)Antitumor Efficacy (% inhibition)
Target compound12.358
LUF-5433 (CID 668712) 89.422
Delamanid N/AN/A (anti-TB MIC = 0.06 µg/mL)

The enhanced DGKζ inhibition versus LUF-5433 arises from the pyrrole-hydroxyl’s hydrogen-bonding capacity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator